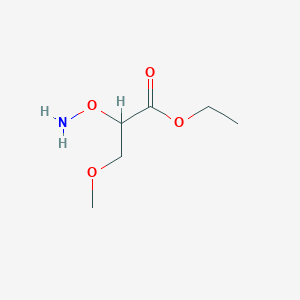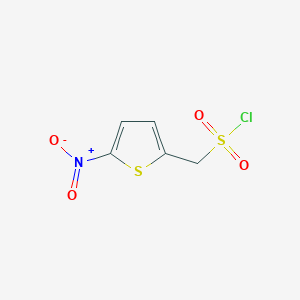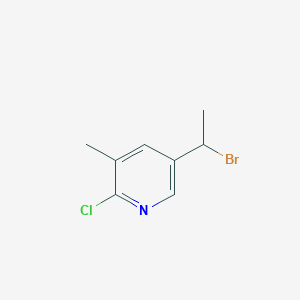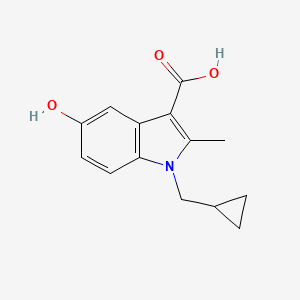
Ethyl 2-(aminooxy)-3-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(aminooxy)-3-methoxypropanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an aminooxy group and a methoxy group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminooxy)-3-methoxypropanoate typically involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method is considered efficient and yields high overall product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(aminooxy)-3-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oximes
Reduction: Alcohols
Substitution: Substituted esters or amides
Applications De Recherche Scientifique
Ethyl 2-(aminooxy)-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonyl-dependent enzymes.
Mécanisme D'action
The mechanism of action of ethyl 2-(aminooxy)-3-methoxypropanoate involves its interaction with specific molecular targets. The aminooxy group can form stable oximes with aldehydes and ketones, inhibiting the activity of enzymes that rely on these functional groups. This inhibition can disrupt metabolic pathways and exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Uniqueness
Ethyl 2-(aminooxy)-3-methoxypropanoate is unique due to the presence of both an aminooxy group and a methoxy group, which confer distinct chemical reactivity and biological activity compared to other esters
Propriétés
Formule moléculaire |
C6H13NO4 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
ethyl 2-aminooxy-3-methoxypropanoate |
InChI |
InChI=1S/C6H13NO4/c1-3-10-6(8)5(11-7)4-9-2/h5H,3-4,7H2,1-2H3 |
Clé InChI |
LDEGLVXYUSMDQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(COC)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)


![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)



![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)


![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)
